2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrazine ring is often prepared via cyclization reactions involving appropriate precursors.
The key step in the synthesis of this compound is the formation of the sulfonyl group, which can be introduced through sulfonation reactions. The final step involves coupling the piperidine and pyrazine rings through an ether linkage, typically using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, KOtBu, anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
- 2-((1-((4-Phenylsulfonyl)piperidin-4-yl)oxy)pyrazine
- 2-((1-((4-Isopropylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Uniqueness
2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-14-3-5-16(6-4-14)24(21,22)20-11-7-15(8-12-20)23-17-13-18-9-10-19-17/h3-6,9-10,13,15H,2,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOYLUVVRHOUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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